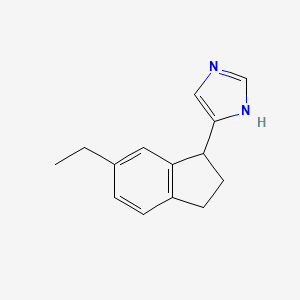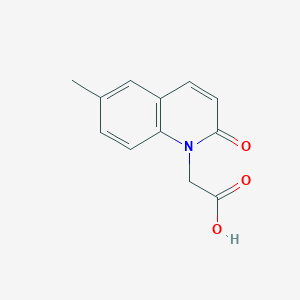
2-(Trifluoromethyl)-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1-naphthol typically involves the introduction of the trifluoromethyl group into the naphthol structure. One common method is the trifluoromethylation of 1-naphthol using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction is usually carried out under mild conditions to prevent decomposition of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the trifluoromethylation reaction. The process is optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthol.
Substitution: Substituted naphthols with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1-naphthol is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and stability. The compound can modulate various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzoic acid
Comparison: 2-(Trifluoromethyl)-1-naphthol is unique due to the presence of both the naphthol structure and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, 2-(Trifluoromethyl)phenol lacks the extended aromatic system of naphthol, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H7F3O |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
2-(trifluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H |
InChI-Schlüssel |
ADDMXOWIWJOGBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)
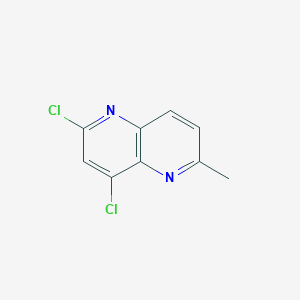
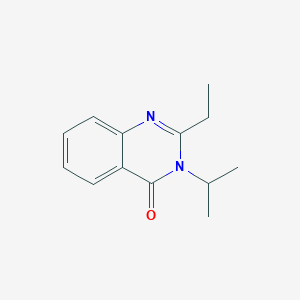
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)

![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)

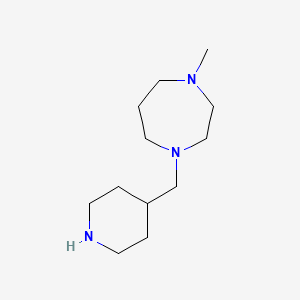

![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
